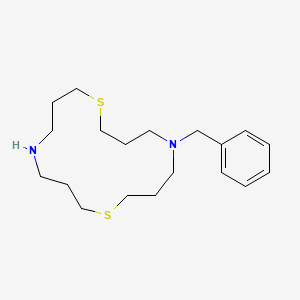
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is a macrocyclic compound that belongs to the class of heteroditopic macrocycles These compounds are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms, such as nitrogen and sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- typically involves the cyclization of linear precursors containing nitrogen and sulfur donor atoms. One common method involves the reaction of a diamine with a dithiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then undergo cyclization to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl group.
Aplicaciones Científicas De Investigación
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur donor atoms. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the nature of the complex. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its chemical properties and potential applications. The combination of nitrogen and sulfur donor atoms in the macrocyclic ring allows for the formation of stable metal complexes, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
180965-94-0 |
|---|---|
Fórmula molecular |
C19H32N2S2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
5-benzyl-1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C19H32N2S2/c1-2-8-19(9-3-1)18-21-12-6-16-22-14-4-10-20-11-5-15-23-17-7-13-21/h1-3,8-9,20H,4-7,10-18H2 |
Clave InChI |
XGUWPSJOAVNBET-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCSCCCN(CCCSC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
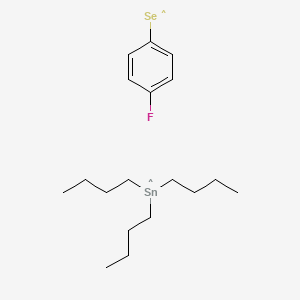
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
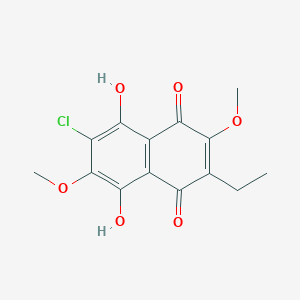
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
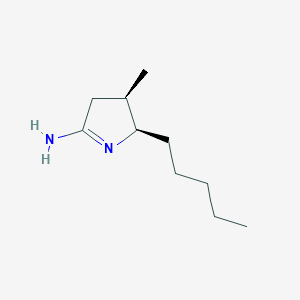

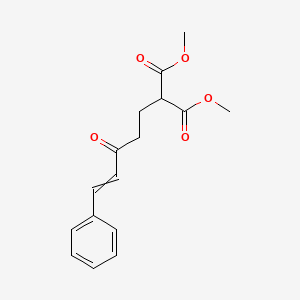
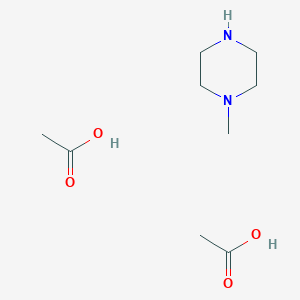


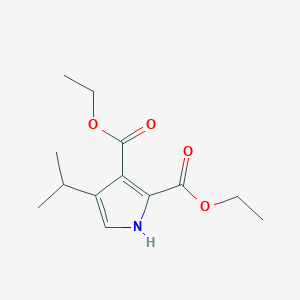
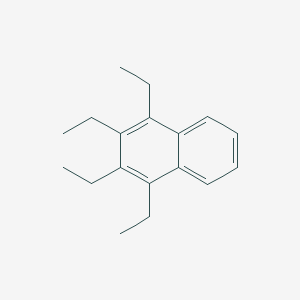
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
